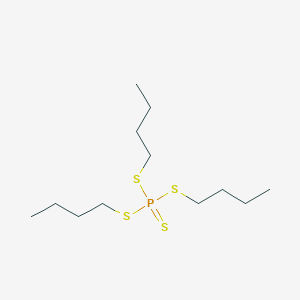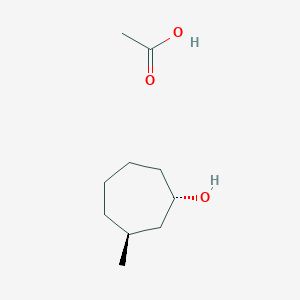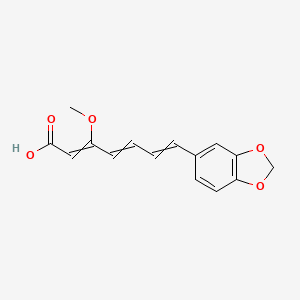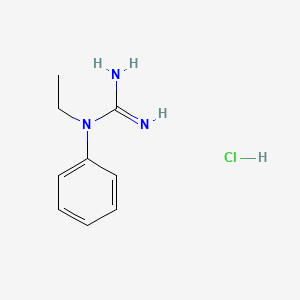
Tributyl phosphorotetrathioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl phosphorotetrathioate is an organophosphorus compound known for its use as a plant growth regulator and defoliant. It belongs to the class of organothiophosphorus compounds and is characterized by its chemical formula C12H27OPS3 . This compound is primarily used in agricultural settings to regulate plant growth and facilitate the defoliation process in crops such as cotton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl phosphorotetrathioate can be synthesized through the reaction of butyl mercaptan with phosphorus oxychloride. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorotetrathioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributyl phosphorotetrathioate has a wide range of applications in scientific research:
Wirkmechanismus
Tributyl phosphorotetrathioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to other organophosphorus compounds used as pesticides and nerve agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl phosphate: Used as a plasticizer and solvent in various industrial applications.
Tri-n-hexyl phosphate: Known for its use in nuclear fuel reprocessing.
Tri-2-ethylhexyl phosphate: Used in similar applications as tributyl phosphate but with better chemical stability.
Uniqueness
Tributyl phosphorotetrathioate is unique due to its specific application as a plant growth regulator and defoliant. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, making it a valuable tool in both agricultural and scientific research .
Eigenschaften
CAS-Nummer |
1642-47-3 |
|---|---|
Molekularformel |
C12H27PS4 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
tris(butylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27PS4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
VPCSUXLEOKYMDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(=S)(SCCCC)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)


![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)

![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
